molecular formula C₄D₈Na₂O₆S₄ B1140284 Dimesna CAS No. 1189975-43-6

Dimesna

Cat. No. B1140284
M. Wt: 334.39
InChI Key:
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Description

Dimesna is a synthetic derivative of dithio-ethane sulfonate with uroprotective properties . In the kidney, Dimesna undergoes reduction to the free thiol compound, Mesna, which reacts chemically with the urotoxic ifosfamide metabolites acrolein and 4-hydroxy-ifosfamide, resulting in their detoxification .


Synthesis Analysis

Dimesna is synthesized from Mesna . Prior synthetic methods of making Dimesna involved the oxidation of Mesna to form its dimer (Dimesna) in substantially quantitative yield . This synthesis was accomplished by reacting the Mesna with an oxidizing agent .


Molecular Structure Analysis

The molecular formula of Dimesna is C4H8Na2O6S4 . Its average mass is 326.342 Da and its monoisotopic mass is 325.899902 Da .


Chemical Reactions Analysis

Dimesna undergoes thiol-disulfide exchange with thiolate anion-forming sulfhydryl groups via the two-step S N 2 reaction . It is reduced by recombinant enzymes of the thioredoxin system .

Scientific Research Applications

  • Protection Against Urothelial Toxicity : Dimesna is primarily used for its protective properties against oxazaphosphorine-induced urothelial toxicity, such as in the treatment with cyclophosphamide and ifosfamide. It undergoes reduction in the kidney to form mesna, which then reacts with urotoxic metabolites for detoxification (Ormstad et al., 1983).

  • Mechanism of Action in the Kidney : Dimesna is filtered through the glomeruli and reabsorbed, where it is then reduced to the active thiol form (mesna) in the renal tubular epithelium. This conversion is crucial for its pharmacologically protective role in the kidneys (Ormstad & Uehara, 1982).

  • Role in Chemotherapy-Induced Toxicity Mitigation : Dimesna, along with mesna, is coadministered to mitigate toxicities induced by chemotherapy agents such as ifosfamide and cisplatin. It is crucial for the protection of renal function and the maintenance of adequate mesna levels in urine (Cutler et al., 2012).

  • Cancer Prevention : Dimesna, in combination with mesna, has shown potential in reducing the risk of bladder tumors in rats treated with cyclophosphamide, highlighting its role in cancer prevention (Habs & Schmáhl, 1983).

  • In Vitro Antitumor Activity : Mesna, but not dimesna, has demonstrated inhibitory effects on the growth of several human malignant cell lines in vitro, suggesting potential applications in cancer treatment (Blomgren et al., 1991).

  • Hepatic Metabolism : Dimesna undergoes reduction in the liver, which contradicts earlier models suggesting that it passes unchanged through the liver. This reduction process is important for understanding mesna metabolism and disposition (Goren et al., 1998).

  • Urinary Excretion and Detoxification : Dimesna, when administered orally, results in the urinary excretion of mesna, which might be useful for prolonged bladder protection during cancer chemotherapy (Shaw & Weeks, 1987).

properties

IUPAC Name

disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYGMURBTJPBPQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Na2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

45127-11-5 (Parent)
Record name Dimesna [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6066024
Record name Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimesna

CAS RN

16208-51-8
Record name Dimesna [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonic acid, 2,2'-dithiobis-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimesna
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIMESNA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230R951Y4D
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The ongoing S-acetyl-2-mercaptoethane sulfonic acid, sodium salt (20 g) is dissolved in water and added 1N sodium hydroxide to adjust the pH to 9.0. The reaction mixture is the then stirred while bubbling oxygen for 48 hours. The aqueous portion is then concentrated and crystallized out the product directly. Yield is found to be 80%. The product is characterized by NMR and corroborated the structure with the authentic sample.
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Citations

For This Compound
588
Citations
M Verschraagen, THU Zwiers, PE de Koning… - … of Chromatography B …, 2001 - Elsevier
A sensitive and accurate assay was developed and validated to determine BNP7787 (dimesna), a new protector against cisplatin-induced toxicities, and its metabolite mesna in plasma …
Number of citations: 25 www.sciencedirect.com
A El‐Yazigi, P Ernst, S Al‐Rawithi… - The Journal of …, 1997 - Wiley Online Library
This study was undertaken to examine the pharmacokinetics of mesna and its dimer form, dimesna, in the plasma and urine of patients undergoing bone marrow transplantation who …
Number of citations: 19 accp1.onlinelibrary.wiley.com
MR Habs, D Schmáhl - Cancer, 1983 - Wiley Online Library
… Two groups received mesna or dimesna only, and … dimesna significantly reduced the bladder tumor risk, this reduction being dose‐related. In the 100 rats treated with mesna or dimesna …
MJ Cutler, BL Urquhart, TJ Velenosi… - The Journal of …, 2012 - Wiley Online Library
… of dimesna by the kidney parenchyma, 13 our initial objective was to characterize dimesna … OAT transporters as responsible for the uptake of dimesna, our second objective was to …
Number of citations: 34 accp1.onlinelibrary.wiley.com
A El-Yazigi, A Yusuf, S Al-Rawithi - Therapeutic drug monitoring, 1995 - journals.lww.com
We describe in this report an expedient and accurate liquid chromatographic method for measurement of mesna and dimesna in plasma and urine. The separation of mesna and the …
Number of citations: 25 journals.lww.com
V Kurowski, T Wagner - Cancer chemotherapy and pharmacology, 1997 - Springer
… dimesna are not quite uniform. Whereas some authors report an almost complete urinary recovery of mesna/dimesna … detectable as urinary mesna and dimesna in our patients (Table 3) …
Number of citations: 39 link.springer.com
K Ormstad, N Uehara - FEBS letters, 1982 - Elsevier
… may be of relevance to the pharmacodynamics of Dimesna. The group of patients who will … of Dimesna in the kidney, as well as to study the polarity and specificity of Dimesna uptake …
Number of citations: 40 www.sciencedirect.com
YS Li, Y Wang, JS Church, F Garzena, Z Zhang… - Spectrochimica Acta Part …, 2003 - Elsevier
… For both mesna and dimesna, at least two rotational … and dimesna adsorbed as thiolate on silver sol particles with the cleavage of the SH bond in mesna and the SS bond in dimesna…
Number of citations: 25 www.sciencedirect.com
MP Goren, LC Hsu, JT Li - Cancer research, 1998 - AACR
… to dimesna in the plasma of clinical samples led us to reinvestigate the hepatic metabolism of mesna and dimesna… re duction of dimesna to mesna that is proportional to dimesna concen …
Number of citations: 22 aacrjournals.org
M Morhmann, S Ansorge, B Schönfeld, M Brandis - Pediatric Nephrology, 1994 - Springer
… was more pronounced in the presence of DIMESNA than in its absence. MESNA completely … that DIMESNA is not metabolized sufficiently by LLC-PK1 cells. Moreover, DIMESNA may …
Number of citations: 25 link.springer.com

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